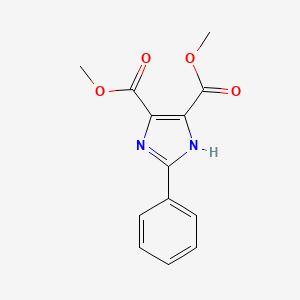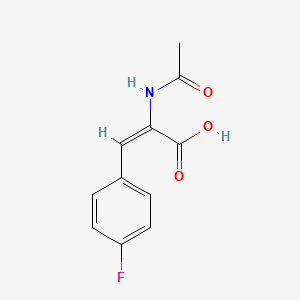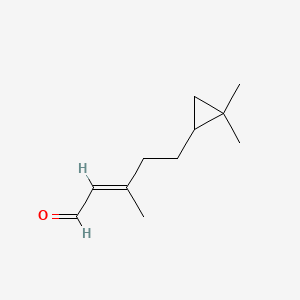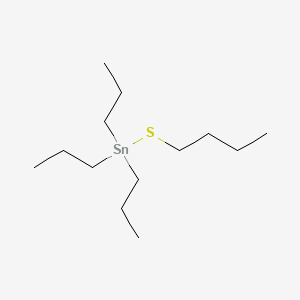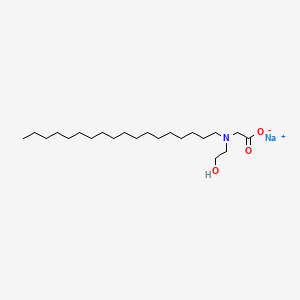
N-Hexylhexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexylhexanediamide is an organic compound with the molecular formula C₁₂H₂₄N₂O₂. It is a type of diamide, which means it contains two amide groups. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a hexyl group attached to a hexanediamide backbone, making it a versatile molecule for different chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hexylhexanediamide can be synthesized through several methods. One common approach involves the reaction of hexanediamine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexylhexanediamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Hexylhexanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity
Mécanisme D'action
The mechanism of action of N-Hexylhexanediamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hexylhexanamide: Similar in structure but contains only one amide group.
Hexanediamide: Lacks the hexyl group, making it less hydrophobic.
N-Hexylacetamide: Contains a shorter acyl chain compared to N-Hexylhexanediamide.
Uniqueness
This compound is unique due to its dual amide groups and the presence of a hexyl chain, which imparts specific chemical and physical properties. These features make it more versatile in chemical reactions and applications compared to its similar counterparts .
Propriétés
Numéro CAS |
9011-55-6 |
|---|---|
Formule moléculaire |
C12H24N2O2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
N'-hexylhexanediamide |
InChI |
InChI=1S/C12H24N2O2/c1-2-3-4-7-10-14-12(16)9-6-5-8-11(13)15/h2-10H2,1H3,(H2,13,15)(H,14,16) |
Clé InChI |
QDBQXOAICGSACD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)CCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


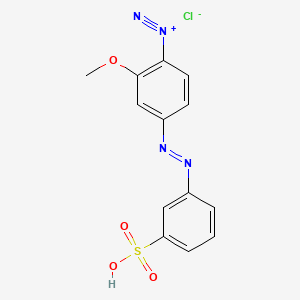
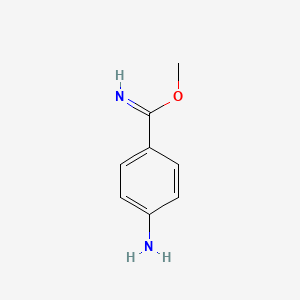

![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
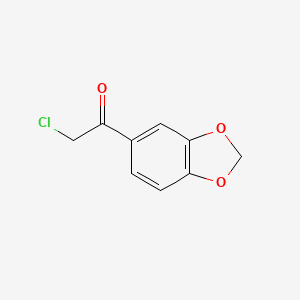
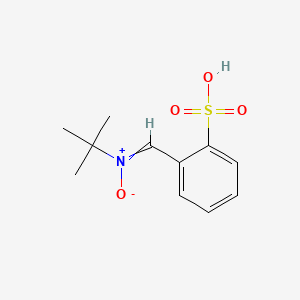
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
